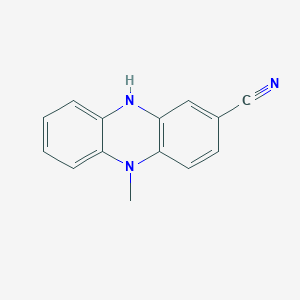![molecular formula C18H26ClNO3 B13995873 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride CAS No. 67455-67-8](/img/structure/B13995873.png)
9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. The synthetic route typically involves:
Formation of the core structure: This involves the cyclization of suitable precursors to form the hexahydrobenzo[a]quinolizin core.
Functionalization: Introduction of methoxy groups at the 9 and 10 positions and a propyl group at the 3 position.
Hydrochloride formation: The final step involves the conversion of the compound into its hydrochloride salt form.
Analyse Des Réactions Chimiques
9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxy and propyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects in treating various medical conditions.
Industry: It can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include:
Tetrabenazine: Known for its use in treating hyperkinetic movement disorders.
Other substituted hexahydrobenzo[a]quinolizin derivatives: These compounds share a similar core structure but differ in their functional groups and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
67455-67-8 |
|---|---|
Formule moléculaire |
C18H26ClNO3 |
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
9,10-dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride |
InChI |
InChI=1S/C18H25NO3.ClH/c1-4-5-13-11-19-7-6-12-8-17(21-2)18(22-3)9-14(12)15(19)10-16(13)20;/h8-9,13,15H,4-7,10-11H2,1-3H3;1H |
Clé InChI |
KQJYWKWEXDLHLY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)

![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)






![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)

![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)
